Cas no 112172-82-4 (Cholest-7-en-6-one,25-(b-D-glucopyranosyloxy)-2,3,14,22-tetrahydroxy-,(2b,3b,5b,22R)- (9CI))
112172-82-4 structure
Product Name:Cholest-7-en-6-one,25-(b-D-glucopyranosyloxy)-2,3,14,22-tetrahydroxy-,(2b,3b,5b,22R)- (9CI)
Numero CAS:112172-82-4
MF:C33H54O11
MW:626.775271892548
CID:180062
PubChem ID:194950
Update Time:2025-04-19
Cholest-7-en-6-one,25-(b-D-glucopyranosyloxy)-2,3,14,22-tetrahydroxy-,(2b,3b,5b,22R)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cholest-7-en-6-one,25-(b-D-glucopyranosyloxy)-2,3,14,22-tetrahydroxy-,(2b,3b,5b,22R)- (9CI)
- 1-benzyl-4-[10-(4-benzyl-1,4-dimethylpiperazine-1,4-diium-1-yl)decyl]-1,4-dimethylpiperazine-1,4-diium,tetraiodide
- ecdysone 25-O-glucopyranoside
- (2beta,3alpha,5beta,14xi)-2,3,14,22-tetrahydroxy-6-oxocholest-7-en-25-yl beta-D-glucopyranoside
- (2beta,3beta,5beta,22R)-2,3,14,22-tetrahydroxy-6-oxocholest-7-en-25-yl D-glucopyranoside
- DTXSID70920685
- 2,3,14,22-Tetrahydroxy-6-oxocholest-7-en-25-yl hexopyranoside
- (2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
- 112172-82-4
-
- Inchi: 1S/C33H54O11/c1-16(21(35)8-9-30(2,3)44-29-28(41)27(40)26(39)25(15-34)43-29)17-7-11-33(42)19-12-22(36)20-13-23(37)24(38)14-31(20,4)18(19)6-10-32(17,33)5/h12,16-18,20-21,23-29,34-35,37-42H,6-11,13-15H2,1-5H3/t16-,17+,18-,20-,21?,23-,24-,25+,26+,27-,28+,29-,31+,32+,33?/m0/s1
- Chiave InChI: YJBCWBWOULRKGL-DGSLDROASA-N
- Sorrisi: OC12CC[C@H]([C@H](C)C(CCC(C)(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)O)[C@@]1(C)CC[C@H]1C2=CC([C@@H]2C[C@@H]([C@H](C[C@]12C)O)O)=O
Proprietà calcolate
- Massa esatta: 626.367
- Massa monoisotopica: 626.367
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 8
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 44
- Conta legami ruotabili: 8
- Complessità: 1110
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 14
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 197A^2
- XLogP3: 0.1
Proprietà sperimentali
- Densità: 1.35
- Punto di ebollizione: 807°Cat760mmHg
- Punto di infiammabilità: 251.3°C
- Indice di rifrazione: 1.608
- LogP: -5.82760
Cholest-7-en-6-one,25-(b-D-glucopyranosyloxy)-2,3,14,22-tetrahydroxy-,(2b,3b,5b,22R)- (9CI) Letteratura correlata
-
Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
112172-82-4 (Cholest-7-en-6-one,25-(b-D-glucopyranosyloxy)-2,3,14,22-tetrahydroxy-,(2b,3b,5b,22R)- (9CI)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti